"Z-2-Fluoro-3-(3-pyridyl)acrylic acid" CAS number 359435-42-0
"Z-2-Fluoro-3-(3-pyridyl)acrylic acid" CAS number 359435-42-0
CAS Number: 359435-42-0
Abstract
This technical guide addresses the chemical entity Z-2-Fluoro-3-(3-pyridyl)acrylic acid, identified by the CAS number 359435-42-0. The document serves as a resource for researchers, scientists, and professionals in drug development. While publicly accessible, in-depth experimental data on this specific compound is limited, this guide consolidates available information and provides a framework for its synthesis and potential applications based on the broader class of fluorinated pyridylacrylic acids. The guide covers fundamental chemical properties, proposes a potential synthetic pathway, and discusses the prospective role of such compounds in medicinal chemistry.
Introduction
Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring and a fluorinated acrylic acid moiety. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, suggests potential for unique biological activities and modified physicochemical properties compared to its non-fluorinated counterpart. This document aims to provide a comprehensive overview of the existing knowledge on this compound and to extrapolate its potential utility in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 359435-42-0 | [1][2][3] |
| Molecular Formula | C₈H₆FNO₂ | [1][2] |
| Molecular Weight | 167.14 g/mol | [1][2] |
| IUPAC Name | (2Z)-2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid | [2] |
| Appearance | Solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents | General knowledge |
Potential Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid has not been found in the surveyed literature, a plausible and commonly employed method for the stereoselective synthesis of Z-α-fluoro-β-arylacrylic esters is the Horner-Wadsworth-Emmons (HWE) reaction . This approach would likely involve the reaction of 3-pyridinecarboxaldehyde with a phosphonate reagent, followed by hydrolysis of the resulting ester to the carboxylic acid.
Proposed Horner-Wadsworth-Emmons Reaction
The general workflow for this synthetic approach is outlined below. This represents a hypothetical protocol based on established chemical principles for the synthesis of similar compounds.
Caption: Proposed synthetic workflow for Z-2-Fluoro-3-(3-pyridyl)acrylic acid.
Detailed Hypothetical Protocol
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Preparation of the Phosphonate Ylide: Ethyl (diethoxyphosphoryl)fluoroacetate is treated with a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding phosphonate carbanion.
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Olefination Reaction: 3-Pyridinecarboxaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the solution of the phosphonate ylide. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction conditions, particularly the choice of base and solvent, can influence the stereoselectivity (Z:E ratio) of the resulting alkene.
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Work-up and Purification of the Ester: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate is then purified by column chromatography on silica gel.
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Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of THF and water. An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
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Final Work-up and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield Z-2-Fluoro-3-(3-pyridyl)acrylic acid.
Potential Applications in Drug Development
While no specific biological activities have been reported for Z-2-Fluoro-3-(3-pyridyl)acrylic acid, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
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Pyridine Ring: The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. It is present in drugs with a wide range of therapeutic applications.
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α,β-Unsaturated Carbonyl System: The acrylic acid portion of the molecule is a Michael acceptor and can potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This mechanism of action is utilized by a number of approved drugs.
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Fluorine Atom: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups.
Given these features, Z-2-Fluoro-3-(3-pyridyl)acrylic acid could be investigated as an intermediate or a final compound in the development of inhibitors for various enzymes or receptors implicated in disease.
Signaling Pathways and Logical Relationships
Due to the absence of specific biological data for Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a diagram of a specific signaling pathway it modulates cannot be provided. However, a general logical diagram can illustrate the potential role of such a compound as a covalent inhibitor.
Caption: Potential mechanism of action for a covalent inhibitor.
Conclusion
Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a chemical compound with potential for applications in organic synthesis and drug discovery. Although detailed experimental data is currently scarce in the public domain, its synthesis is feasible through established methodologies such as the Horner-Wadsworth-Emmons reaction. The combination of a pyridine ring, a fluorinated Michael acceptor system, makes it an interesting candidate for further investigation as a building block for novel bioactive molecules. Future research is needed to elucidate its specific chemical and biological properties to fully realize its potential.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on currently available data, which is limited. The proposed synthetic protocol is hypothetical and has not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

